molecular formula C19H12F3N3O3S B2602947 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one CAS No. 1396856-12-4

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

Cat. No.: B2602947
CAS No.: 1396856-12-4
M. Wt: 419.38
InChI Key: DFKQIAAZEDNZMQ-UHFFFAOYSA-N
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Description

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and oxadiazole intermediates, followed by their coupling with the pyridinone core. Common reagents used in these reactions include trifluoromethoxybenzyl bromide, thiophene-3-carboxylic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are typical.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzyl pyridinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one
  • 5-(3-(furan-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1-(4-(trifluoromethoxy)benzyl)pyridin-2(1H)-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c20-19(21,22)27-15-4-1-12(2-5-15)9-25-10-13(3-6-16(25)26)18-23-17(24-28-18)14-7-8-29-11-14/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQIAAZEDNZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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